ヨウ化水銀(II)

説明

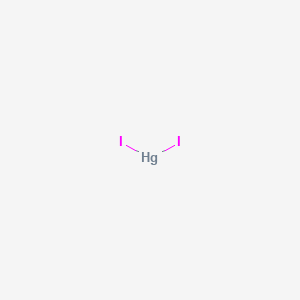

ヨウ化水銀(II)は、別名ヨウ化水銀とも呼ばれ、化学式HgI₂を持つ化学化合物です。通常、赤橙色の結晶性固体として存在し、熱変色性という特性を持っています。つまり、温度によって色が変化します。126℃以上に加熱すると、赤いα形から薄い黄色のβ形へと移行します 。ヨウ化水銀(II)は非常に毒性があり、科学研究や工業用途で幅広く使用されています。

科学的研究の応用

Mercuric iodide has several applications in scientific research and industry:

Semiconductor Research: It is used in x-ray and gamma-ray detectors due to its semiconducting properties

Veterinary Medicine: It is used in blister ointments for treating conditions like bursal enlargements and exostoses.

Analytical Chemistry: It is a key component in Nessler’s reagent, used for detecting ammonia in various samples.

Radiation Detectors: Its high atomic number and wide-band gap make it suitable for room temperature radiation detectors.

作用機序

ヨウ化水銀(II)の作用機序は、タンパク質中のスルヒドリル基との相互作用に関与し、酵素活性を阻害することです。この相互作用は細胞プロセスを阻害し、細胞死につながる可能性があります。放射線検出器では、半導体特性により、X線またはガンマ線にさらされると電子正孔対を生成することで、放射線を検出および測定することができます .

類似の化合物との比較

ヨウ化水銀(II)は、次のようないくつかの水銀化合物と比較することができます。

塩化水銀(II) (HgCl₂): ヨウ化水銀(II)とは異なり、塩化水銀(II)は水に溶けやすく、熱変色性を示しません.

塩化水銀(I) (Hg₂Cl₂):

硫化水銀(II) (HgS): 辰砂として知られており、顔料や水銀の抽出に使用されています.

ヨウ化水銀(II)は、熱変色性と放射線検出における使用により、さまざまな科学研究や産業用途において貴重な化合物です。

準備方法

ヨウ化水銀(II)は、通常、ヨウ化カリウム水溶液を塩化水銀(II)水溶液に加えることで合成されます。この反応により、ヨウ化水銀(II)が沈殿物として生成され、その後、ろ過、洗浄、70℃で乾燥されます 。この反応は以下の式で表すことができます。

HgCl2+2KI→HgI2+2KCl

工業的には、同じ方法が用いられますが、より大規模で行われ、最終製品の純度と品質が確保されます。

化学反応の分析

ヨウ化水銀(II)は、次のようなさまざまな化学反応を起こします。

置換反応: ヨウ化カリウムと反応して、テトラヨード水銀(II)酸カリウム(K₂[HgI₄])を生成します.

熱変色性: 126℃以上に加熱すると、赤いα形から黄色のβ形へと変化します.

錯体形成: ヨウ化カリウムなどの他のヨウ化物と錯体を形成し、アンモニアの検出に用いられるネッスラー試薬などの化合物を生成します.

科学研究における用途

ヨウ化水銀(II)は、科学研究や産業においていくつかの用途があります。

類似化合物との比較

Mercuric iodide can be compared with other mercury compounds such as:

Mercury(II) chloride (HgCl₂): Unlike mercuric iodide, mercury(II) chloride is more soluble in water and does not exhibit thermochromism.

Mercury(I) chloride (Hg₂Cl₂):

Mercury(II) sulfide (HgS): Known as cinnabar, it is used as a pigment and in the extraction of mercury.

Mercuric iodide is unique due to its thermochromic properties and its use in radiation detection, making it a valuable compound in various scientific and industrial applications.

生物活性

Mercuric iodide (HgI₂) is an inorganic compound known for its significant biological activity, particularly its toxicity and potential therapeutic effects. This article explores the biological implications of HgI₂, including its mechanisms of action, toxicity profiles, and potential applications in various fields.

Mercuric iodide appears as a red crystalline solid and is poorly soluble in water (approximately ) . Its melting point is around 259 °C, with a boiling point of 350 °C . The compound is categorized as highly toxic, with exposure leading to severe health issues.

Toxicological Effects

The toxicity of mercuric iodide manifests through various pathways:

- Acute Toxicity : Inhalation or ingestion can cause symptoms such as chest tightness, pain, vomiting, and severe purging. Skin contact may lead to irritation or dermatitis, while eye contact can result in corneal ulceration .

- Chronic Effects : Long-term exposure has been linked to neurological damage, cognitive deficits, and reproductive toxicity . Table 1 summarizes key toxicological findings related to mercuric iodide:

| Effect | Description |

|---|---|

| Acute Poisoning | Symptoms include chest pain, cough, and difficulty breathing. |

| Skin Irritation | Contact can cause dermatitis and systemic poisoning via skin absorption. |

| Neurological Damage | Long-term exposure may lead to memory disturbances and cognitive deficits. |

| Reproductive Toxicity | Affects both male and female reproductive systems. |

Mercuric iodide's biological activity is primarily due to its interaction with cellular components:

- Enzyme Inhibition : HgI₂ can inhibit various enzymes by binding to sulfhydryl groups, disrupting normal metabolic processes .

- Immunotoxicity : The compound has been shown to have immunotoxic effects, potentially leading to altered immune responses .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of mercuric iodide. Research indicates that HgI₂ exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria. For instance:

- A study demonstrated that HgI₂ effectively killed Staphylococcus aureus, suggesting its potential as an antibacterial agent .

- Further investigations revealed that mercuric iodide enhances the activity of certain enzymes, such as alpha-amylase, which could have implications for metabolic processes in microorganisms .

Applications in Radiation Detection

Mercuric iodide has also gained attention in the field of radiation detection. Its properties allow it to function effectively in gamma-ray scintillation detectors. Recent advancements have improved the performance of these detectors, making them viable for various applications .

特性

IUPAC Name |

diiodomercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.2HI/h;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDLHELOZYVNJE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Hg]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HgI2 | |

| Record name | MERCURY IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | mercury(II) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mercury(II)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercury iodide appears as a scarlet-red odorless tasteless powder. Sensitive to light. Insoluble in water and sinks in water. At elevated temperatures turns yellow but turns back to red upon cooling. Poison., Light-sensitive red solid; turns yellow at 130 deg C; [Merck Index] | |

| Record name | MERCURY IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

669 °F at 760 mmHg (USCG, 1999), 350 °C | |

| Record name | MERCURY IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.006 g/100 g water @ 25 °C, 1 g/115 ml alcohol; 1 g/20 ml boiling alcohol; 1 g/120 ml ether; 1 g/60 ml acetone; 1 g/910 ml chloroform; 1 g/75 ml ethyl acetate; 1 g/260 ml carbon disulfide; 1 g/230 ml olive oil; 1 g/50 ml castor oil, 1 g dissolves readily in alkali iodides, mercuric chloride, Na2S2O3, Soluble in boiling water and in solutions of sodium thiosulfate or potassium iodide or other hot alkali chloride solutions; almost completely insoluble in water. | |

| Record name | MERCURIC IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

6.3 at 68 °F (USCG, 1999) - Denser than water; will sink, 6.28 | |

| Record name | MERCURY IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

100 mm Hg at 261.8 °C; 400 mm Hg at 324.2 °C | |

| Record name | MERCURIC IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Scarlet-red, heavy, powder, Red or yellow form, Red tetrahedral crystal or powder | |

CAS No. |

7774-29-0 | |

| Record name | MERCURY IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercuric iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercuric iodide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mercury iodide (HgI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCURIC IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

495 °F (USCG, 1999), 259 °C | |

| Record name | MERCURY IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。